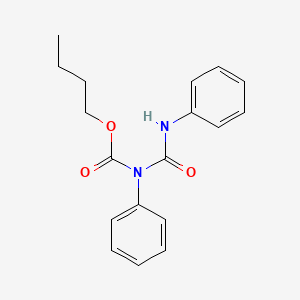
1-Ethyl-1-octylpiperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-octylpiperidinium bromide is a quaternary ammonium salt with the chemical formula C15H32BrN. It is a member of the piperidinium family, characterized by a piperidine ring substituted with ethyl and octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-octylpiperidinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1-octylpiperidine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-octylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substituted Piperidinium Salts: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Scientific Research Applications
1-Ethyl-1-octylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It has been studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of ionic liquids, which have applications in green chemistry, electrochemistry, and materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-1-octylpiperidinium bromide varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death.
Catalysis: As a phase transfer catalyst, it facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and targeting specific cells or tissues through receptor-mediated endocytosis.
Comparison with Similar Compounds
1-Ethyl-1-octylpiperidinium bromide can be compared with other quaternary ammonium salts:
1-Ethylpyridinium bromide: Similar in structure but with a pyridine ring instead of a piperidine ring. It has different solubility and reactivity properties.
1-Octylpyridinium bromide: Similar in structure but with a pyridine ring and only an octyl group. It is used in different applications due to its unique properties.
1-Butyl-1-methylpiperidinium bromide: Another piperidinium salt with different alkyl groups, leading to variations in its physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of ethyl and octyl groups, which confer distinct solubility, reactivity, and biological activity properties. This makes it particularly useful in applications requiring specific phase transfer or antimicrobial properties.
Properties
CAS No. |
23489-01-2 |
|---|---|
Molecular Formula |
C15H32BrN |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1-ethyl-1-octylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-5-6-7-8-10-13-16(4-2)14-11-9-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OYVULUZBDZCRFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


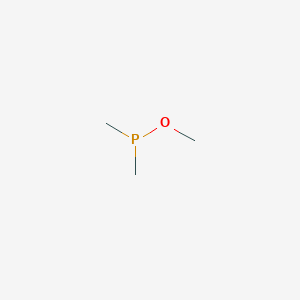
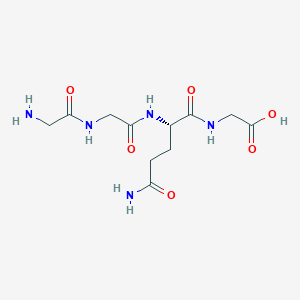
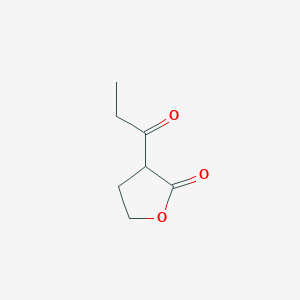
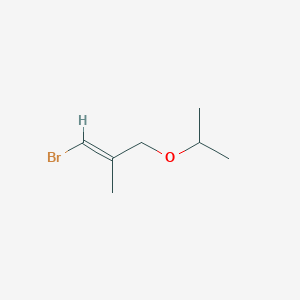



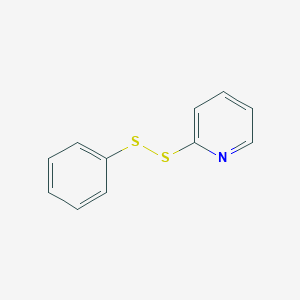
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)


